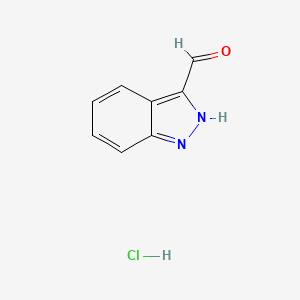

1H-Indazole-3-carboxaldehyde hydrochloride

Description

Historical Context and Discovery

1H-Indazole-3-carboxaldehyde hydrochloride emerged as a derivative of indazole carboxaldehydes, which gained prominence in the late 20th century due to their utility in medicinal chemistry. The parent compound, 1H-indazole-3-carboxaldehyde, was first synthesized via nitrosation of indoles under acidic conditions, as described by Büchi in 1986. The hydrochloride salt form was later developed to improve solubility and stability for synthetic applications. Early patents, such as US20110172428A1 (2011), highlighted challenges in scaling up indazole derivatives due to explosive diazonium intermediates and low yields, driving innovations in crystallization and purification techniques.

Key milestones include:

Significance in Heterocyclic Chemistry

The indazole scaffold is a privileged structure in heterocyclic chemistry due to its dual nitrogen atoms and aromatic stability. The aldehyde group at position 3 enables diverse functionalization, making this compound a versatile intermediate:

The compound’s reactivity is attributed to its planar structure and electron-deficient aromatic system, facilitating nucleophilic attacks at the aldehyde group.

Position in Indazole Research Landscape

This compound occupies a niche in indazole research, bridging synthetic chemistry and drug discovery:

- Medicinal Chemistry : Serves as a precursor for kinase inhibitors (e.g., axitinib analogs) and CCR4 antagonists.

- Material Science : Used in metal-organic frameworks (MOFs) due to its chelating aldehyde group.

- Catalysis : Explored in asymmetric synthesis as a chiral ligand.

Recent studies emphasize its role in multicomponent reactions, enabling rapid access to polycyclic architectures. For example, coupling with thiosemicarbazides yields thiazole derivatives with antimicrobial activity.

Relationship to Parent Compounds

The hydrochloride salt differs from its parent compounds in key physicochemical properties:

The free base (1H-indazole-3-carboxaldehyde) is prone to oxidation, whereas the hydrochloride salt enhances shelf life and handling. Conversion methods include treating the free base with hydrochloric acid in ethanol, followed by crystallization.

Compared to indazole-3-carboxylic acid (CAS 4498-67-3), the aldehyde derivative offers greater reactivity for C–C bond formation, though it lacks the carboxylic acid’s hydrogen-bonding capacity.

Properties

IUPAC Name |

2H-indazole-3-carbaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O.ClH/c11-5-8-6-3-1-2-4-7(6)9-10-8;/h1-5H,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIQLZZJJZGRJNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1)C=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693892 | |

| Record name | 2H-Indazole-3-carbaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186663-60-4 | |

| Record name | 2H-Indazole-3-carbaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism Overview

- Starting Material: Indole derivatives (electron-rich or electron-deficient).

- Reagents: Sodium nitrite (NaNO2), hydrochloric acid (HCl), water, and DMF (dimethylformamide) as solvent.

- Process:

- The reaction starts with the nitrosation at the C3 position of the indole ring, forming an oxime intermediate.

- Water addition at position 2 triggers ring opening.

- Subsequent ring closure yields 1H-indazole-3-carboxaldehyde.

This multistep pathway is summarized in Scheme 1 of Chevalier et al. (2018).

Optimized Conditions and Yields

- Reagent Ratios: Typically, 2.7 equivalents of HCl and 8 equivalents of NaNO2 relative to indole.

- Temperature: Slow addition of indole to the nitrosating mixture at 0 °C over 2 hours, followed by stirring at room temperature or heating at 50 °C for 3–5 hours to complete the reaction.

- Solvent: DMF and water mixture.

- Yields: High yields ranging from 78% to 96% for halogen-substituted indoles; electron-donating substituents (e.g., methoxy, benzyloxy) also give good yields with this optimized procedure.

| Parameter | Condition | Outcome |

|---|---|---|

| NaNO2 | 8 equivalents | Efficient nitrosation agent |

| HCl | 2.7 equivalents | Acidic medium for reaction |

| Temperature | 0 °C addition, room temp or 50 °C heating | Controlled reaction rate |

| Solvent | DMF and water | Solubilizes reactants |

| Reaction Time | 2 h addition + 3–5 h stirring/heating | Complete conversion |

| Yield Range | 78% to 96% | High for halogen and electron-deficient indoles |

This method avoids extensive side reactions such as dimer formation (deep red-colored byproducts) by controlling the addition rate and temperature.

Reaction of 1H-Indazole with Formaldehyde in Hydrochloric Acid

Another relevant preparation aspect concerns the formation of 1H-indazole derivatives via reaction with formaldehyde under acidic conditions, which relates to the handling and further functionalization of indazole compounds.

Implications for this compound

- The study of these addition mechanisms helps understand the stability and reactivity of indazole derivatives in acidic environments.

- It informs purification and crystallization strategies to avoid decomposition or hydrolysis during preparation.

Comparative Analysis of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Nitrosation of Indoles | Multistep nitrosation, ring-opening, closure | High yields, applicable to various indoles | Requires careful control of addition rate and temperature to avoid side reactions |

| Reaction with Formaldehyde in HCl | Formation of (1H-indazol-1-yl)methanol intermediates | Insight into stability and reaction pathways | Not a direct method for aldehyde formation; more relevant for derivative studies |

Research Findings and Practical Notes

- The nitrosation method is the most direct and efficient synthetic route to this compound, with optimized conditions yielding up to 96% product purity and yield.

- Electron-withdrawing substituents on the indole ring generally improve yield and reaction efficiency.

- Electron-donating groups require careful temperature and addition control but still afford good yields.

- Side reactions leading to dimerization can be minimized by slow addition of indole to the nitrosating mixture at low temperature.

- Post-reaction heating at moderate temperatures (50 °C) can accelerate reaction completion without compromising yield.

- The reaction mechanism involves sensitive nitrogen oxide chemistry, necessitating an inert atmosphere (argon) and precise reagent handling.

- Characterization of intermediates and products via NMR and crystallography confirms the structure and purity of the synthesized aldehyde.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic additions with amines, alcohols, and hydrazines. For example:

-

Hydrazone formation : Reacts with hydrazines to form hydrazones, which are precursors for heterocyclic compounds.

-

Schiff base synthesis : Condensation with primary amines generates imine derivatives used in coordination chemistry .

Key conditions :

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Hydrazone formation | Hydrazine hydrate, ethanol, reflux | 1H-Indazole-3-carbaldehyde hydrazone |

| Schiff base synthesis | Aniline, AcOH, RT | N-(1H-Indazol-3-yl)methyleneaniline |

Knoevenagel Condensation

This aldehyde participates in acid- or base-catalyzed condensations with active methylene compounds:

-

With 3-cyanoacetylindole : Forms 3-(1H-indol-3-yl)-2-(1H-indazole-3-carbonyl)acrylonitrile derivatives using triphenylphosphine (TPP) as a catalyst .

-

With pyrazolones : Produces Knoevenagel adducts under acetic acid catalysis .

Mechanistic insight :

The reaction proceeds via enolate formation from the active methylene compound, followed by nucleophilic attack on the aldehyde carbonyl .

Cyclization Reactions

The compound facilitates synthesis of fused heterocycles:

-

With thioureas : Forms indazole-thiazolidinone hybrids under microwave irradiation .

-

Palladium-catalyzed cross-coupling : Enables construction of indazole-containing macrocycles .

Example protocol :

text1. Combine 1H-indazole-3-carboxaldehyde (1 eq), thiourea (1.2 eq), and K₂CO₃ (2 eq) in DMF. 2. Heat at 80°C for 6 hrs. 3. Isolate product via column chromatography (ethyl acetate/hexane)[6].

Oxidation and Reduction

-

Oxidation : Converts to 1H-indazole-3-carboxylic acid using KMnO₄ or CrO₃ under acidic conditions .

-

Reduction : Sodium borohydride reduces the aldehyde to 1H-indazole-3-methanol, a key intermediate for bioactive molecules.

Comparative data :

| Process | Reagents | Yield (%) | Reference |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 60°C | 78 | |

| Reduction | NaBH₄, MeOH, 0°C | 92 |

Diazotization and Functionalization

While not directly involved in diazotization, derivatives like 1H-indazole-3-carboxylic acid are synthesized via diazotization of o-aminophenylacetamides, showcasing the aldehyde’s role in multi-step syntheses .

Industrial application :

-

Synthesis of granisetron (anti-emetic) and lonidamine (anticancer) via intermediates derived from this aldehyde .

Deformylation Reactions

Controlled removal of the aldehyde group is achieved using anthranilamide and solid acid catalysts, yielding unsubstituted indazoles .

Conditions :

Cross-Coupling Reactions

The indazole ring undergoes Suzuki-Miyaura coupling with aryl boronic acids, facilitated by Pd(PPh₃)₄ .

Example :

text1. Mix 1H-indazole-3-carboxaldehyde (1 eq), phenylboronic acid (1.5 eq), Pd(PPh₃)₄ (5 mol%). 2. React in dioxane/H₂O (3:1) at 90°C for 12 hrs. 3. Isolate 3-benzoyl-1H-indazole via extraction[8].

Scientific Research Applications

Medicinal Chemistry and Drug Development

1H-Indazole derivatives, including 1H-indazole-3-carboxaldehyde hydrochloride, are recognized for their potential as kinase inhibitors . These compounds serve as crucial intermediates in synthesizing a wide range of biologically active molecules, particularly those targeting cancer and neurological disorders.

Anticancer Activity

Several studies have demonstrated the efficacy of indazole derivatives in inhibiting cancer cell proliferation. For instance:

- Bcr-Abl Inhibition : Wang et al. synthesized 1H-indazol-3-amine derivatives that exhibited potent inhibitory activity against Bcr-Abl wild type and T315I mutant with IC50 values comparable to Imatinib, a standard treatment for chronic myeloid leukemia .

- FGFR Inhibition : A series of 1H-indazole derivatives were developed as inhibitors of Fibroblast Growth Factor Receptor (FGFR). One compound showed an IC50 of 2.9 nM against FGFR1, indicating strong potential for targeted cancer therapies .

- Aurora Kinase Inhibition : Indazole-based derivatives have been evaluated for their activity against Aurora kinases, which are critical in cell division. Compounds demonstrated sub-type selectivity with IC50 values as low as 0.015 μM .

Neurological Disorders

Indazole derivatives are being investigated for their role in treating neurological conditions:

- Nicotinic Acetylcholine Receptor Agonists : Compounds derived from 1H-indazole-3-carboxaldehyde are being studied as agonists for nicotinic acetylcholine receptors, which are implicated in diseases like Alzheimer's and schizophrenia .

Synthesis and Optimization

The synthesis of this compound is pivotal for its application in drug discovery. Recent advancements have optimized its preparation:

- Nitrosation Method : A novel method involving the nitrosation of indoles under mild acidic conditions allows the efficient conversion of various indoles to 1H-indazole-3-carboxaldehydes with high yields, minimizing side reactions . This method enhances accessibility to polyfunctionalized indazoles crucial for medicinal applications.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of 1H-indazole derivatives is essential for optimizing their pharmacological properties:

- Substituent Effects : Studies indicate that specific substituents at the 4-position and 6-position of the indazole scaffold significantly influence biological activity, particularly regarding kinase inhibition and anticancer efficacy .

Case Studies

Several case studies highlight the practical applications of this compound:

Mechanism of Action

The mechanism of action of 1H-Indazole-3-carboxaldehyde hydrochloride involves its interaction with specific molecular targets. As a precursor to kinase inhibitors, it binds to the active sites of kinases, inhibiting their activity. This inhibition disrupts signaling pathways involved in cell proliferation and survival, making it effective in cancer treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

The synthesis and reactivity of 1H-indazole-3-carboxaldehyde derivatives vary significantly based on substituents and reaction conditions. Below is a detailed comparison with structurally related compounds:

Key Findings

Substituent Effects on Reactivity: Electron-Donating Groups (e.g., -OCH₃, -OBn): Enhance reaction rates and yields (e.g., 17b and 18b: 91% yield at 25°C) due to increased electron density at the indole core, facilitating nitrosation . Electron-Withdrawing Groups (e.g., -NO₂, -CN): Require elevated temperatures (up to 80°C) and longer reaction times, with yields dropping to ~50% due to electronic deactivation .

Functional Group Compatibility :

- Acid-sensitive groups (e.g., Boc in 22b) remain intact under optimized conditions (pH ~4.2), demonstrating the method’s versatility .

- Bulky or basic substituents (e.g., piperidinyl in 23b) lead to side reactions like dimerization, reducing yields to 15% .

Reaction Optimization :

Biological Activity

1H-Indazole-3-carboxaldehyde hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

Synthesis of this compound

The synthesis of 1H-indazole-3-carboxaldehyde typically involves the nitrosation of indoles under mild acidic conditions. This method allows for the efficient conversion of both electron-rich and electron-deficient indoles into the desired indazole derivatives, yielding high purity and good yields while minimizing side reactions .

Biological Activities

This compound exhibits a range of biological activities, particularly in the context of cancer therapy and enzyme inhibition. Below are key findings from various studies:

Anticancer Activity

- Inhibition of Cancer Cell Growth : Compounds derived from 1H-indazole-3-carboxaldehyde have shown promising results in inhibiting the growth of various cancer cell lines. For instance, derivatives demonstrated significant cytotoxic effects against A549 lung cancer cells, with IC50 values indicating effective suppression of cell proliferation .

- Xenograft Studies : In vivo studies have reported that certain indazole derivatives can effectively delay the growth of cancer xenografts in mice, suggesting their potential as therapeutic agents against tumors .

Enzyme Inhibition

- Kinase Inhibitors : Indazole derivatives are increasingly recognized as potent inhibitors of various kinases. For example, one derivative exhibited an IC50 value of 2.9 nM against FGFR1, highlighting its potential in targeting specific signaling pathways involved in cancer progression .

- IDO1 Inhibition : The structure-activity relationship (SAR) studies indicate that certain 1H-indazole derivatives can inhibit indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in immune evasion by tumors. The most potent inhibitors showed IC50 values as low as 720 nM .

Case Study 1: FGFR1 Inhibitors

A series of indazole-containing compounds were synthesized and evaluated for their FGFR1 inhibitory activity. The most potent compound exhibited an IC50 value of 2.9 nM, demonstrating excellent selectivity and efficacy in cellular assays. This compound also showed promising results in preclinical models, indicating its potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Activity

Research has also explored the antimicrobial properties of indazole derivatives. One study reported that a specific derivative inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) as low as 1 μg/mL against methicillin-resistant strains (MRSA). This highlights the compound's potential beyond oncology applications .

Data Summary

| Activity | IC50 Value | Target | Notes |

|---|---|---|---|

| Cancer Cell Growth Inhibition | 2.9 nM | FGFR1 | Potent inhibitor with promising preclinical data |

| IDO1 Inhibition | 720 nM | IDO1 | Significant immune modulation potential |

| Antimicrobial Activity | 1 μg/mL | Staphylococcus aureus | Effective against MRSA |

Q & A

Q. What is the most efficient synthetic route for preparing 1H-Indazole-3-carboxaldehyde hydrochloride?

The compound can be synthesized via nitrosation of indole derivatives under slightly acidic conditions. This method is effective for both electron-rich and electron-deficient indoles, yielding 1H-indazole-3-carboxaldehyde intermediates, which can subsequently be converted to the hydrochloride salt. Key parameters include pH control (mild acidity) and reaction time optimization to maximize yield .

Q. How can researchers purify this compound, and what analytical methods validate its purity?

High-performance liquid chromatography (HPLC) is recommended for purification and validation. A validated method using a C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm) with a mobile phase of phosphate buffer-methanol (70:30) and UV detection at 207 nm ensures linearity (1–10 μg/mL range) and accuracy (recovery rates ~99–100%). This approach is adapted from clonidine hydrochloride analysis .

Q. What safety precautions are critical when handling this compound?

While direct safety data for this compound are limited, analogous indazole derivatives require handling in fume hoods with personal protective equipment (gloves, lab coats, eye protection). Avoid inhalation or skin contact, as imidazole-based compounds often exhibit irritant properties .

Advanced Research Questions

Q. How can the nitrosation step in the synthesis of 1H-Indazole-3-carboxaldehyde be optimized for electron-poor indoles?

Electron-deficient indoles may require longer reaction times or elevated temperatures to achieve comparable yields to electron-rich substrates. Adjusting the nitrosating agent (e.g., isoamyl nitrite vs. sodium nitrite) and monitoring pH stability (target: 3–5) can mitigate side reactions like over-oxidation .

Q. What are the key challenges in quantifying this compound in complex matrices (e.g., biological samples)?

Matrix interference and low analyte concentration are common challenges. Solid-phase extraction (SPE) paired with HPLC-MS/MS improves specificity and sensitivity. Calibration curves should be matrix-matched to account for ion suppression/enhancement effects .

Q. How does the hydrochloride salt form influence the stability of 1H-Indazole-3-carboxaldehyde under storage conditions?

Hydrochloride salts generally enhance stability by reducing hygroscopicity. However, prolonged exposure to light or humidity can degrade the compound. Stability studies recommend storage at −20°C in desiccated, amber vials, with periodic HPLC analysis to monitor degradation (e.g., aldehyde oxidation) .

Q. What pharmacological applications are supported by structural analogs of this compound?

Indazole derivatives exhibit antitumor, anti-inflammatory, and antimicrobial activities. For example, 1-Allyl-3-chloro-5-nitro-1H-indazole shows antitumor potential via kinase inhibition. Structural modifications at the 3-carboxaldehyde position (e.g., introducing sulfonyl or amino groups) could modulate target specificity .

Q. How can researchers resolve contradictory data in reaction yields reported for indazole nitrosation?

Yield discrepancies often arise from substrate electronic effects or residual moisture. Controlled anhydrous conditions (e.g., using molecular sieves) and real-time monitoring (e.g., in situ IR spectroscopy) improve reproducibility. Comparative studies using standardized substrates (e.g., 5-methoxyindole) are advised to benchmark protocols .

Methodological Notes

- Synthesis Optimization : Prioritize reaction scalability by testing solvent systems (e.g., acetic acid vs. DMF) and catalyst recycling .

- Analytical Validation : Include forced degradation studies (acid/base hydrolysis, thermal stress) to establish HPLC method robustness .

- Biological Screening : Use structure-activity relationship (SAR) models to guide functionalization of the 3-carboxaldehyde group for target-specific applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.